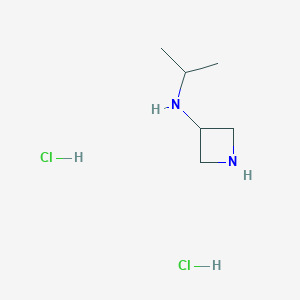

n-Isopropylazetidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

N-propan-2-ylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5(2)8-6-3-7-4-6;;/h5-8H,3-4H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZYVTWVUHNANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20701921 | |

| Record name | N-(Propan-2-yl)azetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888032-75-5 | |

| Record name | N-(Propan-2-yl)azetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to n-Isopropylazetidin-3-amine dihydrochloride (CAS 888032-75-5)

Foreword: The Strategic Value of the Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary drug design.[1][2] Its ascent is largely attributable to the unique conformational rigidity it imparts upon molecular structures, a quality highly sought after in the quest for enhanced binding affinity and selectivity towards biological targets.[3] Unlike more flexible aliphatic chains, the strained four-membered ring of azetidine pre-organizes substituents in well-defined spatial orientations, which can lead to a more favorable entropic profile upon binding to a protein.[3] This inherent structural constraint, coupled with the ability to introduce diverse functionalities, makes azetidine derivatives prized building blocks in the synthesis of novel therapeutics.[4][5] Molecules incorporating the azetidine ring have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties, underscoring the broad utility of this scaffold in addressing diverse medical needs.[1][6] This guide provides a detailed technical overview of a specific, yet increasingly relevant, member of this class: n-Isopropylazetidin-3-amine dihydrochloride.

Compound Profile: this compound

This compound is a synthetic organic compound that serves as a valuable intermediate and building block in medicinal chemistry. Its structure features a central azetidine ring substituted at the 3-position with an isopropylamino group. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic applications.

| Property | Value | Source |

| CAS Number | 888032-75-5 | [7] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [7] |

| Molecular Weight | 187.11 g/mol | [7] |

| SMILES | Cl.Cl.CC(C)NC1CNC1 | [7] |

| Physical Form | Expected to be a solid | Inferred from similar dihydrochloride salts |

| Solubility | Expected to be soluble in water and polar protic solvents | Inferred from dihydrochloride salt nature |

| Storage | Store at room temperature in a well-sealed container, protected from moisture.[7] The compound is likely hygroscopic.[8][9] | [7] |

Synthesis and Mechanism: A Proposed Reductive Amination Approach

Synthetic Rationale and Workflow

The proposed synthesis commences with the commercially available N-Boc-azetidin-3-one. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in this scheme, serving to shield the azetidine nitrogen from participating in unwanted side reactions, thereby directing the desired transformation at the carbonyl group. The core of the synthesis is the reductive amination reaction with isopropylamine, followed by deprotection of the Boc group and subsequent salt formation.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

N-Boc-azetidin-3-one

-

Isopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (4M in 1,4-dioxane)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of N-Boc-n-isopropylazetidin-3-amine

-

To a stirred solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add isopropylamine (1.2 eq).

-

Stir the mixture for 1 hour to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The choice of STAB as the reducing agent is critical; it is mild enough to not reduce the Boc-protecting group and is effective under neutral to slightly acidic conditions.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure N-Boc-n-isopropylazetidin-3-amine.

Step 2: Synthesis of this compound

-

Dissolve the purified N-Boc-n-isopropylazetidin-3-amine (1.0 eq) in a minimal amount of DCM.

-

To this solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq).

-

Stir the mixture at room temperature for 2-4 hours. The Boc group is readily cleaved under these acidic conditions, liberating the free amine.

-

The dihydrochloride salt will typically precipitate out of the solution. If no precipitation occurs, add diethyl ether to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.

Analytical Characterization: A Validating Framework

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following represents the expected data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the methine proton). The protons on the azetidine ring will likely appear as complex multiplets due to coupling. The N-H protons may be broadened and exchange with D₂O.

-

¹³C NMR (100 MHz, D₂O): The carbon NMR spectrum should display distinct signals for the two carbons of the isopropyl group and the three carbons of the azetidinyl ring.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) would be a suitable starting point. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should reveal the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the calculated exact mass of C₆H₁₅N₂⁺.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to isopropyl and azetidine protons. |

| ¹³C NMR | Resonances for all 6 unique carbon atoms. |

| HPLC | A single major peak indicating high purity. |

| MS (ESI+) | [M+H]⁺ peak at m/z ≈ 115.12 |

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the presence of a secondary amine on the azetidine ring, which can be further functionalized.

Role as a Synthetic Intermediate

The primary application of this compound is as a nucleophile in various chemical transformations. The secondary amine can readily participate in reactions such as:

-

Amide bond formation: Coupling with carboxylic acids or their activated derivatives to form amides.

-

Reductive amination: Reaction with aldehydes or ketones to introduce further substituents.

-

Nucleophilic aromatic substitution (SNA_r): Displacement of leaving groups on aromatic or heteroaromatic rings.

-

Cross-coupling reactions: Participation in metal-catalyzed cross-coupling reactions to form C-N bonds.

Caption: Synthetic utility of this compound.

Potential Therapeutic Areas

Given the prevalence of the azetidine scaffold in bioactive molecules, derivatives of this compound could be explored in various therapeutic areas, including but not limited to:

-

Oncology: As components of kinase inhibitors or other targeted therapies.

-

Infectious Diseases: As novel antibacterial or antiviral agents.[10]

-

Central Nervous System (CNS) Disorders: The rigid azetidine core can be beneficial for designing ligands for CNS targets.[11]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling and storage of all laboratory chemicals is of utmost importance. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach based on the known hazards of similar amine hydrochlorides and hygroscopic compounds is recommended.[8][9][12]

Hazard Identification and Personal Protective Equipment (PPE)

-

Potential Hazards: Amine hydrochlorides can be irritants to the skin, eyes, and respiratory tract. The compound may be harmful if swallowed or inhaled.[12][13]

-

Recommended PPE:

-

Eye/Face Protection: Safety glasses with side shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

-

Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Due to its likely hygroscopic nature, special care should be taken to protect it from moisture.[8][9] Storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) may be warranted for long-term stability.

-

Handling: Avoid creating dust. Use spark-proof tools and explosion-proof equipment if handling large quantities.[12] Ensure all metal parts of equipment are grounded to prevent static discharge.[12]

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.

Conclusion

This compound represents a valuable and versatile building block for modern medicinal chemistry. Its rigid azetidine core and reactive secondary amine functionality provide a powerful platform for the synthesis of novel and diverse molecular entities. While specific physical and biological data for this compound remain to be fully elucidated in the public domain, the well-established synthetic routes and predictable reactivity patterns of azetidines allow for its confident application in drug discovery and development programs. Adherence to rigorous analytical validation and appropriate safety protocols will ensure its effective and safe utilization in the laboratory.

References

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC - NIH. Available at: [Link]

-

A Single-Step Synthesis of Azetidine-3-amines. PubMed. Available at: [Link]

-

Azetidines of pharmacological interest. PubMed. Available at: [Link]

-

Azetidine. Wikipedia. Available at: [Link]

-

A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.

-

Azetidine derivatives of tricyclic antidepressant agents. PubMed. Available at: [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PubMed. Available at: [Link]

- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.

- WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.

- CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. Google Patents.

-

The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Available at: [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Available at: [Link]

-

An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review. Available at: [Link]

- US20030180249A1 - Dosage forms for hygroscopic active ingredients. Google Patents.

-

[Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. Available at: [Link]

-

Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. Available at: [Link]

-

Oxidative Allene Amination for the Synthesis of azetidin-3-ones. PubMed - NIH. Available at: [Link]

-

Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]

-

Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. Available at: [Link]

-

N-Isopropylethylenediamine. NIST WebBook. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

N-isopropyl-3-nitropyridin-2-amine. PubChem. Available at: [Link]

-

N-isopropylaniline. SpectraBase. Available at: [Link]

-

N-Ethyl-N-isopropyl-(3-iodobenzyl)amine. SpectraBase. Available at: [Link]

-

N,N-dimethylazetidin-3-amine. PubChem. Available at: [Link]

-

1-(3-Fluoropropyl)azetidin-3-amine. PubChem. Available at: [Link]

-

PHENTERMINE HYDROCHLORIDE capsule. DailyMed - NIH. Available at: [Link]

- EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them. Google Patents.

- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.

- WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Google Patents.

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. Azetidine - Wikipedia [en.wikipedia.org]

- 3. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 4. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. jmchemsci.com [jmchemsci.com]

- 7. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 9. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]

- 10. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Characterization of n-Isopropylazetidin-3-amine dihydrochloride: A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for n-Isopropylazetidin-3-amine dihydrochloride, a key intermediate in pharmaceutical synthesis. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related azetidine derivatives and foundational spectroscopic principles to offer a robust predictive analysis. This guide is intended to serve as an essential resource for researchers and scientists involved in the synthesis, characterization, and quality control of novel chemical entities incorporating the n-Isopropylazetidin-3-amine scaffold.

Molecular Structure and Spectroscopic Overview

This compound possesses a strained four-membered azetidine ring, which imparts unique conformational and electronic properties. The presence of an isopropyl group and its dihydrochloride salt form further influences its spectroscopic signature. Understanding these characteristics is paramount for unambiguous identification and for monitoring reaction progress and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. The predictions are based on the analysis of structurally similar compounds, including various substituted azetidines.[1][2][3][4][5]

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to exhibit distinct signals for the azetidine ring protons, the isopropyl group protons, and the amine protons. The dihydrochloride form will likely lead to broad amine proton signals and downfield shifts for adjacent protons due to the electron-withdrawing effect of the protonated nitrogens.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Azetidine CH₂ (C2 & C4) | 3.8 - 4.2 | Multiplet | - | 4H |

| Azetidine CH (C3) | 3.5 - 3.9 | Multiplet | - | 1H |

| Isopropyl CH | 3.0 - 3.4 | Septet | ~6.5 | 1H |

| Isopropyl CH₃ | 1.2 - 1.5 | Doublet | ~6.5 | 6H |

| NH₂⁺ & NH⁺ | 8.0 - 10.0 | Broad Singlet | - | 3H |

Causality Behind Predictions: The azetidine ring protons are expected in the 3.5-4.2 ppm region due to the deshielding effect of the adjacent nitrogen atoms. The dihydrochloride form further enhances this downfield shift. The isopropyl methine proton (CH) will appear as a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet.[6] The amine protons are expected to be significantly downfield and broad due to proton exchange and the effects of the hydrochloride salt.

Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Azetidine CH₂ (C2 & C4) | 50 - 55 |

| Azetidine CH (C3) | 45 - 50 |

| Isopropyl CH | 55 - 60 |

| Isopropyl CH₃ | 18 - 22 |

Causality Behind Predictions: The carbons of the azetidine ring are in a relatively shielded environment compared to other heterocyclic systems, but the attachment to nitrogen atoms causes a downfield shift into the 45-55 ppm range. The isopropyl CH carbon is also influenced by the adjacent nitrogen, placing it in the 55-60 ppm region. The isopropyl methyl carbons are in a typical aliphatic region around 18-22 ppm.[7][8]

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment is crucial for structural confirmation.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to observe the exchange of amine protons.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

2D NMR (for confirmation):

-

Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The free base (n-Isopropylazetidin-3-amine) has a molecular weight of 114.19 g/mol . In electrospray ionization (ESI) in positive mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 115.19.

-

Major Fragmentation Pathways:

-

Loss of the isopropyl group: This would result in a fragment at m/z 72.08.

-

Ring opening and fragmentation of the azetidine ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine salts) | 2800 - 3200 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 2980 | Medium to Strong |

| N-H Bend (amine salts) | 1500 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Causality Behind Predictions: The most characteristic feature will be the broad and strong absorption in the 2800-3200 cm⁻¹ region, which is indicative of the N-H stretching vibrations in the amine hydrochloride salt.[9][10] The aliphatic C-H stretches will also be prominent. The N-H bending and C-N stretching vibrations provide further evidence for the amine functionality.

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure arm.

Data Acquisition:

-

Collect the spectrum from 4000 to 400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Visualization of Key Relationships

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the target compound.

Key ¹H NMR Correlations (COSY)

Caption: Predicted key proton-proton couplings in the ¹H-¹H COSY spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can effectively utilize this information for the identification, characterization, and quality control of this important pharmaceutical intermediate. The provided experimental protocols offer a starting point for obtaining high-quality experimental data, which can then be compared against the predictions outlined in this document.

References

-

Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository. Retrieved from [Link]

-

Yeom, C., Kim, Y., & Shin, S. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1084. Retrieved from [Link]

-

Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2018). Molecules, 23(10), 2635. Retrieved from [Link]

-

(3S)-piperidin-3-amine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2019). Molecules, 24(18), 3364. Retrieved from [Link]

-

Infrared spectra of (a) CH 3 NH 2 at 20 K; (b) after 30 min of VUV... (n.d.). ResearchGate. Retrieved from [Link]

-

N,n-dimethylazetidin-3-amine dihydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

-

(3R)-Piperidin-3-amine--hydrogen chloride (1/2). (n.d.). PubChem. Retrieved from [Link]

-

(R)-Piperidin-3-Amine Dihydrochloride. (n.d.). SynZeal. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(3), 766-774. Retrieved from [Link]

-

Synthesis And Characterization Of New 2-amino pyridine Derivatives. (2013). Iraqi National Journal of Chemistry, 52, 453-465. Retrieved from [Link]

-

13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2023). Molecules, 28(21), 7356. Retrieved from [Link]

-

Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). (2013). ResearchGate. Retrieved from [Link]

-

infrared spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis and characterization of some Azetidines derivatives [dspace.utq.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isopropylamine(75-31-0) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Structural Characterization of n-Isopropylazetidin-3-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural characterization of n-Isopropylazetidin-3-amine dihydrochloride, a substituted azetidine of interest in medicinal chemistry. In the absence of publicly available spectral data for this specific molecule, this guide synthesizes established principles of spectroscopic analysis for analogous structures, including azetidine derivatives and amine hydrochlorides. We present a logical workflow for unambiguous structure elucidation, detailing the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains the causality behind experimental choices and provides detailed, self-validating protocols. This document serves as a robust methodological reference for researchers engaged in the synthesis and characterization of novel small molecules.

Introduction: The Azetidine Scaffold and the Imperative for Rigorous Characterization

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its presence can impart favorable physicochemical properties, including improved metabolic stability and aqueous solubility. This compound represents a key building block, combining the conformational rigidity of the azetidine ring with a secondary amine substituent. Accurate and unambiguous structural characterization is the cornerstone of chemical synthesis and drug development, ensuring molecular identity, purity, and batch-to-batch consistency. This guide outlines the multi-technique approach required for the definitive structural elucidation of this compound.

The Strategic Workflow for Structural Elucidation

A logical, multi-pronged analytical approach is essential for the comprehensive characterization of a novel small molecule like this compound. Our proposed workflow prioritizes techniques that provide orthogonal information, ensuring a self-validating and robust final assignment.

Caption: A logical workflow for the structural characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy serves as an initial, rapid assessment to confirm the presence of key functional groups. For this compound, the formation of the dihydrochloride salt is the most diagnostically significant feature.

Rationale for Experimental Choices: The dihydrochloride salt formation protonates both the azetidine ring nitrogen and the exocyclic secondary amine, creating two ammonium ions (R₂NH₂⁺ and R₃NH⁺). These groups exhibit characteristic stretching and bending vibrations that are distinct from their free-base counterparts.

Expected Spectral Features:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| ~3200-2500 | N-H Stretch | R₂NH₂⁺ and R₃NH⁺ (Ammonium ions) | A very broad and complex series of absorption bands resulting from the stretching of the N-H bonds in the protonated amines. This is a hallmark of amine salts.[1][2] |

| ~2970-2850 | C-H Stretch | Alkyl (Isopropyl and Azetidine CH₂) | Sharp to medium intensity peaks corresponding to the aliphatic C-H bonds. |

| ~1620-1560 | N-H Bend | R₂NH₂⁺ Asymmetric Deformation | A medium to strong intensity band characteristic of a secondary amine salt.[3] This helps to confirm the protonation of the exocyclic amine. |

| ~1470-1430 | C-H Bend | CH₃ (Isopropyl) and CH₂ (Azetidine) | Bending (scissoring and rocking) vibrations of the alkyl groups. |

Experimental Protocol:

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is compressed in a pellet press to form a thin, transparent KBr pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample compartment is first collected. The sample spectrum is then acquired over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is baseline corrected and the absorbance is plotted against the wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the free base and the fragmentation pattern, which offers clues about the molecule's structure. For this analysis, a soft ionization technique like Electrospray Ionization (ESI) is preferred to observe the molecular ion of the free base.

Rationale for Experimental Choices: As a dihydrochloride salt, the compound will exist as a dication in solution. ESI-MS is well-suited for analyzing such pre-charged species. The analysis will be performed in positive ion mode. We expect to observe the molecular ion of the free base (n-Isopropylazetidin-3-amine) after the loss of the two HCl molecules.

Expected Mass Spectrum Data:

| m/z Value | Ion | Interpretation |

| 129.14 | [M+H]⁺ | The protonated molecular ion of the free base (C₇H₁₆N₂). This would be the base peak. |

| 128.13 | [M]⁺ | The molecular ion of the free base. Due to the presence of two nitrogen atoms, the molecular weight is even, consistent with the nitrogen rule.[4] |

| 85.09 | [M - C₃H₇]⁺ | Result of α-cleavage with loss of an isopropyl radical from the exocyclic amine. This is a characteristic fragmentation for N-isopropyl amines.[5][6][7] |

| 71.09 | [M - C₃H₅N]⁺ | Fragmentation of the azetidine ring. |

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to aid ionization.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source is used.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or LC-MS. The instrument is operated in positive ion mode, scanning a mass range of m/z 50-500.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The exact mass measurements are used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will provide an unambiguous assignment of the structure of this compound.

¹H NMR Spectroscopy

Rationale for Experimental Choices: ¹H NMR provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. The use of a deuterated solvent like D₂O is ideal as it will exchange with the acidic N-H protons, causing their signals to disappear, which aids in their identification.

Predicted ¹H NMR Spectrum (in D₂O, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.2-4.0 | m | 4H | Azetidine CH₂ | The protons on the azetidine ring are expected to be in a complex, overlapping multiplet due to the rigid four-membered ring structure and coupling to each other and the C3-proton.[8][9][10] |

| ~4.0-3.8 | m | 1H | Azetidine CH -NH | This methine proton will be a multiplet due to coupling with the adjacent azetidine CH₂ protons. |

| ~3.6-3.4 | septet | 1H | Isopropyl CH | The methine proton of the isopropyl group will be split into a septet by the six equivalent methyl protons. |

| ~1.4-1.3 | d | 6H | Isopropyl CH₃ | The two methyl groups of the isopropyl substituent are diastereotopic and may appear as two distinct doublets or a single doublet, coupled to the isopropyl CH. |

¹³C NMR Spectroscopy

Rationale for Experimental Choices: ¹³C NMR provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~55-50 | Azetidine C H₂ | The carbons of the azetidine ring are expected in this region. N-alkylation can influence the chemical shift.[8] |

| ~52-48 | Isopropyl C H | The methine carbon of the isopropyl group. |

| ~45-40 | Azetidine C H-NH | The C3 carbon of the azetidine ring, shifted downfield by the attached nitrogen. |

| ~22-18 | Isopropyl C H₃ | The methyl carbons of the isopropyl group. |

2D NMR Spectroscopy (COSY & HSQC)

Rationale for Experimental Choices: 2D NMR experiments are crucial for confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. We would expect to see cross-peaks between the isopropyl CH and CH₃ protons, and between the azetidine C3-H and the adjacent CH₂ protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This will definitively link the proton and carbon assignments.

Caption: Workflow for NMR-based structural elucidation of this compound.

Experimental Protocol for NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterium oxide (D₂O) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Acquisition: Perform standard COSY and HSQC experiments.

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the residual solvent peak. Assign all proton and carbon signals based on their chemical shifts, multiplicities, integrations, and 2D correlations.

Conclusion: A Unified Structural Assignment

By integrating the data from FTIR, MS, and a full suite of NMR experiments, a definitive structural assignment for this compound can be achieved with a high degree of confidence. The FTIR confirms the presence of the amine hydrochloride functional groups, the high-resolution MS validates the elemental composition and provides key fragmentation data, and the comprehensive NMR analysis elucidates the precise connectivity and stereochemistry of the molecule. This rigorous, multi-technique approach ensures the scientific integrity required for advancing drug discovery and development programs.

References

-

The infrared spectra of secondary amines and their salts. (2025). ResearchGate. Retrieved from [Link]

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Chad's Prep. Retrieved from [Link]

-

Amine Fragmentation. (2022). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. benchchem.com [benchchem.com]

- 10. jmchemsci.com [jmchemsci.com]

"n-Isopropylazetidin-3-amine dihydrochloride" purity and analysis

An In-Depth Technical Guide to the Purity and Analysis of n-Isopropylazetidin-3-amine Dihydrochloride

In the landscape of modern medicinal chemistry, the pursuit of novel chemical space with favorable pharmacological properties is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools for achieving this, offering rigid frameworks that can orient substituents in precise vectors to optimize ligand-protein interactions. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, occupies a "sweet spot" of reactivity and stability.[1] Its inherent ring strain, approximately 25.4 kcal/mol, makes it more stable and easier to handle than the corresponding aziridine, yet reactive enough for unique chemical functionalizations.

1.1 this compound: A Versatile Building Block

This compound is a key synthetic intermediate that provides researchers with a compact, rigid scaffold incorporating a secondary amine for further derivatization and a basic nitrogen within the azetidine ring. This structure is of significant interest in the development of small molecule therapeutics, where the azetidine moiety can enhance ligand efficiency, improve metabolic stability, and fine-tune physicochemical properties such as solubility and pKa.

1.2 The Analytical Imperative: Defining Quality and Ensuring Reproducibility

For drug development professionals, the purity and quality of a starting material like this compound are non-negotiable. Undefined impurities can lead to the formation of unwanted side products, introduce toxicological risks, and render experimental results irreproducible. This guide, therefore, serves as a comprehensive resource for establishing a robust analytical control strategy for this valuable building block. We will delve into its inherent stability challenges, explore the landscape of potential impurities, and provide detailed, field-proven methodologies for its complete analytical characterization.

Physicochemical Profile and Stability Considerations

A thorough understanding of the molecule's fundamental properties is the foundation of any analytical strategy. As a dihydrochloride salt, its behavior in solution is governed by its ionic nature.

2.1 Key Physicochemical Properties

| Property | Value | Rationale / Comment |

| Molecular Formula | C₇H₁₈Cl₂N₂ | Based on chemical structure. |

| Molecular Weight | 201.14 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small molecule hydrochloride salts.[2] |

| Solubility | Soluble in water; soluble in methanol | The hydrochloride salt form enhances polarity and aqueous solubility.[2][3] |

| Storage | Store at room temperature, desiccated | Recommended for hydrochloride salts to prevent moisture absorption and potential degradation.[3] |

2.2 The Challenge of the Azetidine Ring: Strain-Driven Decomposition

The primary chemical liability of the azetidine scaffold is its potential for ring-opening reactions, driven by the release of inherent ring strain.[4] This decomposition is often acid-mediated, a critical consideration for a dihydrochloride salt which creates an acidic environment when dissolved in neutral solvents.[1] Studies on related N-substituted azetidines have shown that intramolecular nucleophilic attack can lead to ring cleavage, forming unwanted, structurally distinct impurities.[1][5] Therefore, forced degradation studies under acidic, basic, oxidative, and thermal stress are essential to proactively identify potential degradants that may arise during synthesis, formulation, or storage.[6]

The Impurity Landscape: A Predictive Framework

A robust analytical method must be capable of separating and detecting all potential impurities. These can be broadly categorized based on their origin.

-

Process-Related Impurities: These are by-products of the synthetic route. While the specific synthesis of this compound is not widely published, general methods for preparing similar secondary amines often involve the reduction of amides or reductive amination.[7] Potential impurities could include:

-

Unreacted starting materials.

-

By-products of incomplete reactions.

-

Excess reagents or their by-products.

-

-

Degradation-Related Impurities: As discussed, the most probable degradation pathway involves the acid-catalyzed hydrolytic ring-opening of the azetidine ring.[1][5] This would result in an amino alcohol derivative, which must be monitored.

-

Residual Solvents: Solvents used in the final crystallization or purification steps (e.g., isopropanol, dioxane, ethyl acetate) may be present in the final product and must be quantified.

A Multi-Modal Analytical Workflow for Complete Characterization

No single technique can fully characterize a reference standard. A comprehensive assessment relies on an orthogonal combination of spectroscopic and chromatographic methods. The following workflow ensures that all aspects of the compound's identity, purity, and composition are rigorously evaluated.

Caption: Comprehensive analytical workflow for this compound.

Core Analytical Methodologies: Protocols and Rationale

This section provides detailed protocols for the most critical analytical tests. The rationale behind key experimental choices is explained to empower the scientist to adapt and troubleshoot these methods.

Identity Confirmation: Spectroscopic Methods

5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the definitive technique for confirming the chemical structure. The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity, while the ¹³C NMR spectrum confirms the carbon backbone.

-

Rationale: The dihydrochloride salt form will result in protonation of both amine nitrogens. This causes protons adjacent to the nitrogens to shift downfield in the ¹H NMR spectrum compared to the free base. The solvent choice (typically D₂O or DMSO-d₆) is critical for sample solubility.

-

Expected ¹H NMR Features (in D₂O):

-

A multiplet corresponding to the isopropyl CH group.

-

A doublet for the two isopropyl methyl groups.

-

Complex multiplets for the protons on the azetidine ring (CH and CH₂ groups).

-

Absence of signals from common process-related impurities or residual solvents.

-

5.1.2 Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion.

-

Rationale: The analysis is typically performed on the free base. The sample, dissolved in a suitable solvent like methanol/water, is introduced via electrospray ionization (ESI) in positive ion mode. The expected monoisotopic mass for the protonated free base [M+H]⁺ (C₇H₁₇N₂⁺) should be observed.

Purity and Impurity Profiling: Chromatographic Techniques

5.2.1 Primary Method: High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. A significant challenge for analyzing n-Isopropylazetidin-3-amine is its lack of a UV chromophore, rendering standard UV detection ineffective.[8][9]

Causality Behind Experimental Choice: Pre-Column Derivatization To overcome the detection challenge, a pre-column derivatization strategy is employed. The primary and secondary amine functionalities are reacted with a derivatizing agent that contains a strong chromophore. p-Toluene-sulfonyl chloride (PTSC) is an excellent choice as it reacts reliably with amines to produce sulfonamides that are highly UV-active and chromatograph well on reversed-phase columns.[9][10] This approach provides both high sensitivity and selectivity.

Experimental Protocol 5.2.1.1: Purity by HPLC with Pre-Column Derivatization (PTSC)

-

Derivatization Reagent Preparation:

-

Prepare a 10 mg/mL solution of p-toluenesulfonyl chloride in acetonitrile.

-

-

Sample and Standard Preparation:

-

Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask.

-

Add 5 mL of a 100 mM sodium bicarbonate buffer (pH ~8.5).

-

Add 1.0 mL of the PTSC derivatization reagent.

-

Vortex vigorously for 2 minutes and allow to react at 50°C for 30 minutes.

-

Cool to room temperature and dilute to the mark with a 50:50 mixture of acetonitrile and water.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 228 nm[10] |

| Injection Volume | 10 µL |

-

System Suitability:

-

Inject a derivatized standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

-

Data Analysis:

-

Calculate purity using the area percent method, excluding the derivatization agent peak and other solvent-related peaks.

-

Alternative Detection Strategies: For methods that do not require derivatization, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.[11] These universal detectors respond to any non-volatile analyte, making them suitable for compounds without a chromophore. However, they require volatile mobile phases (e.g., using ammonium formate instead of phosphoric acid).[11]

5.2.2 Gas Chromatography (GC) for Volatiles GC is the ideal method for quantifying residual solvents due to their volatility. Headspace sampling is preferred as it introduces only the volatile components onto the column, protecting it from the non-volatile salt.

Experimental Protocol 5.2.2.1: Headspace GC for Residual Solvent Analysis

-

Sample Preparation:

-

Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

-

Add 5 mL of a suitable solvent (e.g., DMSO or DMAc).

-

Seal the vial tightly.

-

-

GC Conditions:

-

Column: G43 (or equivalent)

-

Injector/Detector Temp: 250°C

-

Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min.

-

Detector: Flame Ionization Detector (FID)

-

Carrier Gas: Helium or Hydrogen

-

-

Quantification:

-

Quantify against a standard solution of known solvents.

-

Assay and Stoichiometry

5.3.1 Ion Chromatography for Chloride Content To confirm the compound is a dihydrochloride salt, the chloride content must be measured. Ion chromatography is the perfect tool for this analysis.[12]

-

Rationale: A solution of the sample is prepared in deionized water and injected into an ion chromatograph equipped with an anion-exchange column and a suppressed conductivity detector. The chloride concentration is determined by comparing the peak response to that of a certified chloride standard. The experimentally determined percentage of chloride should match the theoretical value for the dihydrochloride salt.

Data Interpretation and Reporting: The Certificate of Analysis

The culmination of all analytical testing is the Certificate of Analysis (CoA). This document provides a comprehensive summary of the material's quality.

6.1 Example Certificate of Analysis (CoA) Data

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Identity by ¹H NMR | Conforms to structure | Conforms | NMR Spectroscopy |

| Purity by HPLC | ≥ 98.0% | 99.2% | HPLC-UV (Protocol 5.2.1.1) |

| Residual Solvents | ≤ 0.5% Total | 0.15% (Isopropanol) | HS-GC (Protocol 5.2.2.1) |

| Chloride Content | 34.5 - 35.9% | 35.1% | Ion Chromatography |

| Mass Spectrum | Conforms | Conforms | ESI-MS |

This self-validating system of orthogonal tests provides a high degree of confidence in the identity, purity, and overall quality of the this compound, ensuring its suitability for use in demanding research and development applications.

References

-

Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

-

Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

-

Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. [Link]

-

Tocris Bioscience. (2016). Certificate of Analysis: trans-Triprolidine hydrochloride. Bio-Techne. [Link]

-

Kanthale, P., Thangabalan, B., & Rajput, A. (2019). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

-

Svatunek, D., & Jansa, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Tocris Bioscience. (2015). Certificate of Analysis: Diphenhydramine hydrochloride. Bio-Techne. [Link]

-

Gooding, O. W., et al. (2001). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]

-

Lindsley, C. W., et al. (2005). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

-

Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

-

Babu, C. S., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]

-

Babu, C. S., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

- CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

Wang, Y., et al. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. [Link]

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.tocris.com [documents.tocris.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to Azetidine Ring Strain in N-Isopropylazetidin-3-amine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Azetidines, four-membered nitrogen-containing heterocycles, represent a class of "privileged scaffolds" in modern medicinal chemistry.[1] Their utility stems from a unique balance between chemical stability and inherent ring strain, which imparts a rigid, three-dimensional geometry ideal for optimizing ligand-receptor interactions.[2][3] This guide provides an in-depth technical analysis of the ring strain in a specific, functionally rich derivative: N-Isopropylazetidin-3-amine Dihydrochloride. We will deconstruct the foundational principles of azetidine strain, analyze the conformational implications of N-isopropyl and 3-aminium substitution, and present a multi-pronged approach for the empirical and computational characterization of this strained system. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of strained heterocyclic systems for rational drug design.

The Azetidine Scaffold: A Nexus of Stability and Strain-Driven Reactivity

The azetidine ring is a saturated four-membered heterocycle containing one nitrogen atom. Its chemical persona is dominated by the presence of significant ring strain, a consequence of deviations from ideal bond angles and eclipsing interactions of ring substituents. The total strain energy of the parent azetidine ring is approximately 25.4 kcal/mol. This value positions it strategically between the highly reactive and often unstable aziridine ring (~27.7 kcal/mol) and the largely strain-free, flexible pyrrolidine ring (~5.4 kcal/mol). This intermediate level of strain energy is the key to its utility: the ring is stable enough for facile handling and incorporation into complex molecules, yet sufficiently strained to drive unique reactivity and enforce a conformationally restricted structure.[4]

To alleviate this inherent strain, the azetidine ring is not planar. It adopts a puckered conformation, which increases the C-N-C and C-C-C bond angles and staggers the hydrogen atoms on adjacent carbons, thus reducing both angle and torsional strain.[5] This puckering is a critical determinant of the molecule's three-dimensional shape, defining pseudo-axial and pseudo-equatorial positions for substituents.[5]

Conformational Analysis of this compound

The specific substitution pattern of this compound introduces several layers of complexity to the conformational landscape of the core azetidine ring. The dihydrochloride form dictates that both the endocyclic azetidine nitrogen and the exocyclic 3-amino nitrogen are protonated, existing as ammonium cations.

-

N-Isopropyl Group: This secondary alkyl substituent provides moderate steric bulk. Its presence influences the ring's puckering and raises the energy barrier for nitrogen inversion, further locking the ring into a preferred conformation.

-

3-Aminium Group (-NH₃⁺): As a substituent at the 3-position, this group can occupy either a pseudo-axial or pseudo-equatorial position. In its protonated state, it is both sterically and electronically demanding.

-

The Dihydrochloride Effect: The protonation of both nitrogen atoms creates two formal positive charges: one on the ring nitrogen (N1) and one on the amino group at C3. The resulting intramolecular electrostatic repulsion between these two cationic centers is arguably the most dominant factor in determining the molecule's preferred conformation. The ring will pucker to maximize the distance between the N1-H⁺ and the C3-NH₃⁺ groups, a classic example of coulombic repulsion dictating molecular geometry. This is predicted to strongly favor a conformation where the bulky isopropyl group and the charged aminium group are in a pseudo-trans arrangement across the ring.

Caption: Predicted puckering in N-Isopropylazetidin-3-aminium to minimize electrostatic repulsion.

Methodologies for Characterization of Ring Strain and Conformation

A comprehensive understanding of the title compound requires a combination of computational and experimental techniques. Each methodology provides a unique piece of the puzzle, and together they form a self-validating system for structural and energetic characterization.

Computational Modeling: In Silico Prediction of Energetics and Geometry

Causality: For a specific, non-commercially available derivative, computational chemistry is the most efficient first step.[6] It allows for the prediction of minimum energy conformations, the quantification of electrostatic effects, and the calculation of strain energy before embarking on laborious experimental work.

Experimental Protocol: Density Functional Theory (DFT) Analysis

-

Structure Building: Construct a 3D model of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic conformational search to identify all low-energy puckered forms of the ring.

-

Geometry Optimization: Optimize the geometry of each identified conformer using DFT. A common and robust functional/basis set combination is B3LYP/6-311+G(d,p) with a solvent model (e.g., PCM for water) to simulate physiological conditions.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Strain Energy Calculation: Calculate the strain energy using a homodesmotic reaction scheme. This involves creating a balanced equation where the number and type of bonds are conserved on both sides, isolating the strain of the cyclic system. An example reaction is:

-

N-Isopropylazetidinium-3-aminium + 2 Propane + 2 Methylammonium → Isopropylamine + Ethylamine + Propylammonium + 2-Aminopropane The enthalpy change of this theoretical reaction corresponds to the strain energy of the azetidinium core.

-

Data Presentation: Predicted Structural and Energetic Parameters

| Parameter | Predicted Value | Significance |

| C2-N1-C4 Angle | e.g., ~88° | Deviation from ideal 109.5° indicates angle strain. |

| C2-C3-C4 Angle | e.g., ~86° | Significant compression from tetrahedral ideal. |

| Ring Puckering Angle | e.g., ~35° | Quantifies the non-planarity of the ring. |

| N1⁺---C3-N⁺ Distance | e.g., ~2.6 Å | Key indicator of the conformation adopted to reduce repulsion. |

| Calculated Strain Energy | e.g., ~28 kcal/mol | Total stored potential energy due to strain. |

X-ray Crystallography: Definitive Solid-State Structure Elucidation

Causality: To obtain unambiguous, high-resolution data on the molecule's three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[7][8] It provides precise measurements of bond lengths, bond angles, and torsional angles, offering direct, physical proof of the structural consequences of ring strain.

Sources

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. Azetidines - Enamine [enamine.net]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The 3-Aminoazetidine Scaffold: A Privileged Motif in Modern Drug Discovery and its Diverse Biological Activities

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional trajectories to bioactive molecules.[1][2][3] Among its derivatives, the 3-aminoazetidine core is of particular interest, serving as a versatile building block for a wide array of therapeutic agents.[4][5] This guide provides a comprehensive technical overview of the significant and diverse biological activities associated with 3-aminoazetidine derivatives. We will explore their established roles as potent modulators of central nervous system targets, their efficacy as novel antimicrobial and anticancer agents, and the underlying structure-activity relationships that govern their function. Furthermore, this document details robust, field-proven experimental protocols for evaluating these biological activities, offering researchers and drug development professionals a validated framework for advancing discovery programs centered on this remarkable scaffold.

The Azetidine Core: A Foundation for Therapeutic Innovation

The utility of the azetidine scaffold stems from its unique combination of properties. As a strained, non-aromatic ring, it acts as a rigid conformational constraint, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding. Its nitrogen atom provides a key site for substitution and can act as a hydrogen bond acceptor, while the 3-position offers a vector for introducing diverse functionality. The 3-amino substitution, in particular, creates a critical nexus for building out molecular complexity, leading to compounds with broad therapeutic potential.[4]

Key Biological Activities and Therapeutic Applications

Central Nervous System (CNS): Triple Reuptake Inhibition

A predominant area of investigation for 3-aminoazetidine derivatives is in the treatment of major depressive disorder.[6] The monoamine hypothesis of depression posits that a deficiency in neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to depressive symptoms.[7] Consequently, inhibiting the reuptake of these monoamines from the synaptic cleft is a clinically validated strategy for antidepressant therapy.[1][8]

3-Aminoazetidine derivatives have been extensively explored as Triple Reuptake Inhibitors (TRIs), which simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][7] This multimodal action is believed to offer a faster onset of action and a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs).[7]

Structure-Activity Relationship (SAR) Insights: Research has shown that the nature of the substituents on the azetidine nitrogen and the 3-amino group profoundly influences potency and selectivity across the three transporters.[7] For instance, in one extensive study, bioisosteric replacement of a 3-oxyazetidine with a 3-aminoazetidine core led to the development of potent TRIs.[7] It was generally observed that larger, aromatic substituents on the amino group favored SERT and NET inhibition, while modifications to the azetidine nitrogen could be used to tune DAT activity and overall pharmacokinetic properties.[6][7]

Quantitative Data Summary: In Vitro Transporter Inhibition The following table summarizes the inhibitory activities of representative 3-aminoazetidine analogs against the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, hDAT), highlighting the potential for fine-tuning the activity profile.[7]

| Compound ID | R1 Substituent | R2 Substituent | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |

| 8ax | 3,4-Dichlorophenyl | Naphthyl | 1.5 | 10.2 | 250.1 |

| 10dl | 3,4-Dichlorophenyl | Benzyl | 0.9 | 3.8 | 150.7 |

| Fluoxetine | - | - | 1.1 | 150 | 1200 |

| Nisoxetine | - | - | 200 | 0.8 | 300 |

| Data sourced from ACS Medicinal Chemistry Letters.[7] |

Antimicrobial Activity: Targeting Mycobacterium tuberculosis

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for novel antibacterial agents with new mechanisms of action.[9] A series of 2,4-cis-disubstituted amino-azetidine derivatives have been identified with potent bactericidal activity against Mycobacterium tuberculosis, including MDR strains.[9][10]

Mechanism of Action: These compounds act by interfering with the biosynthesis of the mycobacterial cell envelope, specifically by blocking the late-stage assembly of mycolic acids.[9] This is a distinct mechanism from existing anti-TB drugs, which reduces the likelihood of cross-resistance. Crucially, resistance to these azetidine derivatives has not been readily detected in laboratory studies, suggesting a robust therapeutic window.[9][10]

Quantitative Data Summary: Antimycobacterial Activity

| Compound ID | R1 Substituent (Aryl) | R2 Substituent (N-Benzyl) | M. bovis BCG MIC99 (μM) | M. tuberculosis H37Rv MIC99 (μM) |

| BGAz-001 | Phenyl | 2-Bromobenzyl | 10.6 ± 1.2 | >20 |

| BGAz-003 | 4-Chlorophenyl | 2-Bromobenzyl | 3.1 ± 0.4 | 3.9 ± 0.3 |

| BGAz-004 | 4-Trifluoromethylphenyl | 2-Bromobenzyl | 2.8 ± 0.1 | 2.5 ± 0.2 |

| BGAz-005 | 4-Trifluoromethylphenyl | 2-Trifluoromethoxybenzyl | 3.2 ± 0.1 | 2.8 ± 0.1 |

| Data represents the mean ± standard deviation from three biological replicates.[9] |

The data indicates that electron-withdrawing groups on the pendant aryl ring (R1) significantly enhance antimycobacterial activity.[9]

Anticancer Activity: Tubulin Polymerization Inhibition

Certain 3-amino-2-azetidinone derivatives, a closely related subclass, have demonstrated potent anti-colorectal cancer activity.[11] These compounds function as antimitotic agents by inhibiting tubulin polymerization, a mechanism shared with clinically successful drugs like paclitaxel and the vinca alkaloids. By disrupting microtubule dynamics, these azetidinone derivatives arrest the cell cycle, leading to apoptosis in rapidly dividing cancer cells.

A study identified a series of these compounds with IC50 values in the nanomolar range against human colon cancer cell lines (HCT-116).[11] The most active compounds were shown to directly inhibit tubulin polymerization in vitro, confirming their mechanism of action.[11]

Other Notable Activities

The versatility of the 3-aminoazetidine scaffold is further demonstrated by its application in other therapeutic areas:

-

GABA Uptake Inhibitors: Azetidine derivatives designed as conformationally constrained analogs of GABA have shown inhibitory activity at the GAT-1 and GAT-3 transporters, suggesting potential applications in epilepsy and other neurological disorders.[12]

-

GPCR Allosteric Modulators: The rigid azetidine structure has been incorporated into ligands targeting G-protein coupled receptors (GPCRs). For example, a 3-aminoazetidine moiety was used to develop allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for schizophrenia and other CNS disorders.[13]

Methodologies for Biological Evaluation

To ensure scientific integrity, the biological evaluation of 3-aminoazetidine derivatives must follow validated protocols. The following sections provide step-by-step methodologies for key assays.

Protocol 1: Monoamine Transporter Uptake Assay

This protocol is essential for characterizing derivatives intended as TRIs.[7][14]

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against SERT, NET, and DAT.

Causality Behind Experimental Design: The use of human embryonic kidney 293 (HEK293) cells stably transfected with a single human transporter type (hSERT, hNET, or hDAT) is critical.[7] This approach isolates the activity of each transporter, preventing confounding results from endogenous transporter expression and allowing for precise determination of selectivity.

Step-by-Step Methodology:

-

Cell Culture: Culture HEK-hSERT, HEK-hNET, and HEK-hDAT cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418) to 90-95% confluency in 96-well plates.

-

Compound Preparation: Prepare a dilution series of the 3-aminoazetidine test compound in assay buffer (e.g., Krebs-Ringer-HEPES buffer). Include a vehicle control (e.g., 0.1% DMSO) and positive controls (e.g., fluoxetine for SERT, nisoxetine for NET, GBR12909 for DAT).

-

Pre-incubation: Wash the cell monolayers with assay buffer. Add the diluted test compounds to the wells and pre-incubate for 15-20 minutes at 37°C.

-

Initiate Uptake: Add the radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate Uptake: Rapidly terminate the reaction by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis & Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression software (e.g., GraphPad Prism).

Protocol 2: Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of test compounds against M. tuberculosis.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.

-

Compound Plating: In a 96-well microplate, perform a two-fold serial dilution of the test compound in 7H9 broth.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by using a viability indicator like Resazurin, which changes color in the presence of metabolic activity.[9]

Conclusion and Future Outlook

The 3-aminoazetidine scaffold is a validated and highly versatile platform for the development of novel therapeutics. Its derivatives have demonstrated potent and clinically relevant activity across a spectrum of diseases, from CNS disorders to infectious diseases and oncology. The well-defined structure-activity relationships and the availability of robust synthetic routes make this scaffold particularly attractive for lead optimization campaigns.[7][15] Future research will likely focus on exploring new substitution patterns to target additional biological pathways, optimizing pharmacokinetic profiles for improved in vivo efficacy, and leveraging the unique stereochemistry of the azetidine ring to develop highly selective and potent drug candidates.

References

- Benchchem. Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition. Benchchem.

- Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters.

-